1-Ethoxycyclobutane-1-carboxylic acid

Description

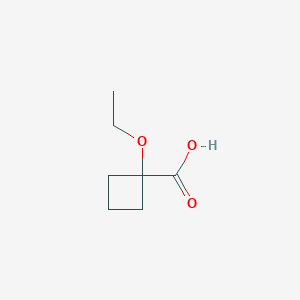

Structure

3D Structure

Properties

IUPAC Name |

1-ethoxycyclobutane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-2-10-7(6(8)9)4-3-5-7/h2-5H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYCMFLSHXMJEAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1(CCC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314980-55-6 | |

| Record name | 1-ethoxycyclobutane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Ethoxycyclobutane 1 Carboxylic Acid and Analogues

Forward Synthesis Approaches for 1-Ethoxycyclobutane-1-carboxylic Acid

Forward synthesis, or retrosynthesis, involves a logical process of breaking down a target molecule into simpler, commercially available starting materials. For this compound, the key disconnections involve the formation of the C-C bond of the carboxyl group or the construction of the substituted cyclobutane (B1203170) ring.

Oxidation Reactions in Carboxylic Acid Synthesis

A fundamental and widely used method for the preparation of carboxylic acids is the oxidation of primary alcohols or aldehydes. This approach is contingent on the availability of the corresponding alcohol or aldehyde precursor of this compound.

The oxidation of a primary alcohol to a carboxylic acid is a robust transformation in organic synthesis. For the synthesis of this compound, the required precursor would be (1-ethoxycyclobutyl)methanol. A variety of oxidizing agents can be employed for this conversion, with the choice of reagent often depending on the scale of the reaction and the presence of other functional groups.

Common oxidizing agents include potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃) in an acidic solution (Jones reagent), and sodium hypochlorite (B82951) (NaClO) in the presence of a catalyst. The general reaction is depicted below:

Reaction Scheme: (1-Ethoxycyclobutyl)methanol → this compound

| Oxidizing Agent | Typical Conditions |

| Potassium Permanganate (KMnO₄) | Basic aqueous solution, followed by acidification |

| Jones Reagent (CrO₃, H₂SO₄, acetone) | Acetone, 0°C to room temperature |

| Sodium Hypochlorite (NaClO) | Catalytic TEMPO, aqueous solution |

Similarly, the oxidation of an aldehyde to a carboxylic acid is a common and efficient method. The precursor for this route would be 1-ethoxycyclobutane-1-carbaldehyde. This transformation can be achieved using a range of oxidizing agents, often milder than those required for primary alcohol oxidation.

Tollens' reagent ([Ag(NH₃)₂]⁺), potassium permanganate (KMnO₄), and sodium chlorite (B76162) (NaClO₂) are effective reagents for this purpose.

Reaction Scheme: 1-Ethoxycyclobutane-1-carbaldehyde → this compound

| Oxidizing Agent | Typical Conditions |

| Tollens' Reagent ([Ag(NH₃)₂]⁺) | Ammoniacal silver nitrate (B79036) solution |

| Potassium Permanganate (KMnO₄) | Basic or acidic aqueous solution |

| Sodium Chlorite (NaClO₂) | Buffered aqueous solution |

Carbonylative Approaches

Carbonylative methods involve the introduction of a carbonyl group, typically from carbon dioxide, into an organometallic species. This is a powerful technique for forming carboxylic acids.

The carboxylation of a Grignard reagent is a classic and versatile method for the synthesis of carboxylic acids. libretexts.org This reaction involves the nucleophilic attack of the Grignard reagent on the electrophilic carbon atom of carbon dioxide. tamu.edu For the synthesis of this compound, the corresponding Grignard reagent, 1-ethoxycyclobutylmagnesium halide, would be required.

The Grignard reagent is typically prepared by reacting the corresponding alkyl or aryl halide with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107). The subsequent reaction with carbon dioxide (often in the form of dry ice) followed by an acidic workup yields the carboxylic acid. tamu.eduyoutube.com A key advantage of this method is the extension of the carbon chain by one carbon atom. youtube.com

Reaction Scheme: 1-Ethoxy-1-halocyclobutane + Mg → 1-Ethoxycyclobutylmagnesium halide 1-Ethoxycyclobutylmagnesium halide + CO₂ → Halomagnesium 1-ethoxycyclobutane-1-carboxylate Halomagnesium 1-ethoxycyclobutane-1-carboxylate + H₃O⁺ → this compound

| Reactant | Reagents | Product |

| 1-Ethoxy-1-bromocyclobutane | 1. Mg, THF; 2. CO₂ (dry ice); 3. H₃O⁺ | This compound |

It is important to note that Grignard reagents are incompatible with acidic functional groups, so any such groups in the starting material must be protected. libretexts.orgleah4sci.com

Malonic Ester Synthesis and Alkylation Strategies

The malonic ester synthesis is a valuable method for preparing carboxylic acids, particularly substituted acetic acids. uomustansiriyah.edu.iqchemicalnote.com This synthesis utilizes the high acidity of the α-hydrogens of diethyl malonate and the ease with which the resulting substituted malonic acids decarboxylate. uomustansiriyah.edu.iq

For the synthesis of a cyclobutane-containing carboxylic acid, a variation of the malonic ester synthesis is employed. This typically involves the reaction of diethyl malonate with a dihalide, such as 1,3-dibromopropane (B121459), to form a cyclic diester. acs.orgorgsyn.org

To synthesize an analogue like cyclobutanecarboxylic acid, diethyl malonate is first deprotonated with a strong base like sodium ethoxide to form a nucleophilic enolate. chemicalnote.com This enolate then undergoes a nucleophilic substitution reaction with 1,3-dibromopropane in a two-step process. The first substitution yields an intermediate that, upon treatment with another equivalent of base, undergoes an intramolecular cyclization to form diethyl cyclobutane-1,1-dicarboxylate (B1232482). acs.orgorgsyn.org Hydrolysis of the diester followed by decarboxylation yields cyclobutanecarboxylic acid. acs.orgorgsyn.org

Reaction Scheme for Cyclobutanecarboxylic Acid: Diethyl malonate + NaOEt → Sodio-diethyl malonate Sodio-diethyl malonate + 1,3-dibromopropane → Diethyl 2-(3-bromopropyl)malonate Diethyl 2-(3-bromopropyl)malonate + NaOEt → Diethyl cyclobutane-1,1-dicarboxylate Diethyl cyclobutane-1,1-dicarboxylate + H₃O⁺, Δ → Cyclobutanecarboxylic acid + CO₂ + 2 EtOH

| Starting Material | Reagents | Intermediate | Final Product |

| Diethyl malonate | 1. NaOEt; 2. 1,3-dibromopropane; 3. NaOEt | Diethyl cyclobutane-1,1-dicarboxylate | Cyclobutanecarboxylic acid |

While this specific example leads to cyclobutanecarboxylic acid, modifications to the starting materials and reaction conditions could potentially be adapted to synthesize more complex analogues.

Photochemical Cycloaddition Strategies

Photochemical [2+2] cycloaddition is a powerful and direct method for the construction of cyclobutane rings through the reaction of two olefinic components. acs.orgsci-hub.se This approach is particularly relevant for synthesizing cyclobutane-1,3-dicarboxylic acid scaffolds.

The [2+2] photodimerization of alkenes is a historically significant and synthetically useful method for creating cyclobutane structures. acs.org This strategy has been effectively employed to synthesize cyclobutane-1,3-dicarboxylic acids (CBDAs), which are valuable building blocks for polymeric materials. sci-hub.senih.gov

A prominent example is the synthesis of α-truxillic acid (2,4-diphenylcyclobutane-1,3-dicarboxylic acid) from the photodimerization of trans-cinnamic acid. nih.gov Similarly, other biorenewable cyclobutane-containing diacids have been synthesized from precursors like sorbic acid using [2+2] photocycloaddition. nih.gov The reaction often proceeds in the solid state, where the crystal packing pre-organizes the olefinic units in a favorable orientation for cycloaddition upon UV irradiation. sci-hub.se

Key findings from research in this area include:

Template-Directed Synthesis: To control the regioselectivity and diastereoselectivity of the cycloaddition, covalent templates can be employed. For instance, 1,8-dihydroxynaphthalene has been used as a template to facilitate selective homo- and heterodimerization of cinnamic acid derivatives, yielding symmetrical and unsymmetrical β-truxinic acid products as single diastereomers in high yields (78-99%). sci-hub.se

Solid-State vs. Solution Phase: While solid-state photochemistry is effective, reactions can also be performed in solution, though this may lead to mixtures of isomers. sci-hub.se The use of ionic liquids as solvents has also been shown to facilitate efficient [2+2] photodimerization reactions. acs.org

| Reactant | Product | Conditions | Yield | Reference |

| trans-Cinnamic acid | α-Truxillic acid | Solid-state UV irradiation | High | nih.gov |

| Sorbic acid with Ethylenediamine | CBDA-3 (a cyclobutane diacid) | Solid-state UV irradiation | High | nih.gov |

| Cinnamic acid derivatives on a template | β-Truxinic acid analogues | Solid-state UV irradiation | up to 99% | sci-hub.se |

Visible-light photoredox catalysis has emerged as a mild and efficient strategy for the formation of cyclobutane rings. This method often involves single-electron transfer (SET) processes to generate radical intermediates that can undergo cyclization.

One notable application is the synthesis of structurally diverse cyclobutanes through a photoredox-catalyzed deboronative radical addition–polar cyclization cascade. nih.govscispace.com In this approach, alkylboronic esters are used to generate alkyl radicals, which then participate in a cascade reaction with a haloalkyl alkene to form the cyclobutane ring. nih.govscispace.com Key features of this methodology include:

Mild Reaction Conditions: The reactions are typically carried out at room temperature under visible light irradiation, showing excellent functional group tolerance. nih.gov

Cascade Process: The method combines a radical addition with a polar cyclization in a single step, representing an open-shell variant of Michael-induced ring closure reactions. scispace.com

Broad Substrate Scope: This strategy is not limited to cyclobutane formation and can be extended to synthesize other ring sizes, including 3-, 5-, 6-, and 7-membered rings. nih.gov

While direct synthesis of this compound using this method has not been reported, the broad applicability to functionalized alkenes suggests its potential for accessing related cyclobutane carboxylic acid derivatives.

| Reactant 1 | Reactant 2 | Catalyst | Product Type | Reference |

| Alkylboronic ester | Haloalkyl alkene | Organic photoredox catalyst | Functionalized cyclobutane | nih.govscispace.com |

Ring Contraction and Rearrangement Strategies

Ring contraction methodologies provide an alternative route to cyclobutane scaffolds from larger, more readily available cyclic precursors. These strategies often involve rearrangement reactions that extrude an atom or group from the starting ring.

A novel and stereoselective method for synthesizing multisubstituted cyclobutanes involves the ring contraction of readily accessible pyrrolidine (B122466) derivatives. acs.org This transformation is mediated by a nitrogen extrusion process from a 1,1-diazene intermediate, which proceeds through a 1,4-biradical that rapidly cyclizes. acs.org

The key advantages of this method are:

Stereospecificity: The reaction proceeds with a high degree of stereoretention. For example, optically pure pyrrolidines can be converted to enantiopure cyclobutane derivatives with excellent diastereo- and enantiocontrol. acs.org

Access to Complex Scaffolds: This method has been successfully applied to the synthesis of unsymmetrical truxillate cores found in natural products like piperarborenine B. acs.org

Functional Group Tolerance: The reaction tolerates a range of substituents on the pyrrolidine ring, allowing for the synthesis of highly functionalized cyclobutanes, including those with ester functionalities. For instance, the ring contraction of a cis-substituted pyrrolidine-2,5-dicarboxylate leads to the stereoselective formation of the corresponding cyclobutane. acs.org

| Pyrrolidine Derivative | Product | Yield | Stereocontrol | Reference |

| Pyrrolidine 60 | Cyclobutane 61 | 30% | High | acs.org |

| Optically pure spirooxindole 43 | Product 44 | 46% | dr > 20:1, ee = 97% | acs.org |

| trans-pyrrolidine 49 | trans-cyclobutane 50 | - | dr > 20:1, ee > 99% | acs.org |

While typically leading to cyclopropyl (B3062369) ketones, oxidative ring contraction of cyclobutenes represents another rearrangement strategy involving four-membered rings. This transformation, often mediated by reagents like m-chloroperoxybenzoic acid (mCPBA), proceeds under mild conditions. rsc.org Although this specific reaction yields cyclopropanes, the manipulation of strained cyclobutane derivatives through rearrangement is a recurring theme in the synthesis of small rings. rsc.orgresearchgate.net

Other rearrangement-based methods, such as the Wolff rearrangement of α-diazoketones derived from larger rings, are also employed to contract rings and form cyclobutane and cyclopentane (B165970) carboxylic acid derivatives. rsc.orgntu.ac.uk For example, photoirradiation of a cyclopentanone-derived α,β-unsaturated diazoketone can lead to a ring-contracted cyclobutane ester. ntu.ac.uk

Strain-Release Radical Additions

The high ring strain of bicyclic compounds like bicyclo[1.1.0]butanes (BCBs) can be harnessed to drive reactions that form functionalized cyclobutanes. Strain-release radical additions offer a powerful method for installing substituents onto a cyclobutane core.

A recently developed photoredox-catalyzed radical strain-release/ acs.orgacs.org-rearrangement cascade (SRRC) strategy allows for the efficient synthesis of polysubstituted cyclobutanes. nih.govrsc.org This protocol utilizes readily available α-silylamines as radical precursors and strained BCBs or cyclobutenes as radical acceptors. nih.govrsc.org

The mechanism involves the addition of a nucleophilic radical to the strained central C-C σ-bond of the BCB, driven by the release of ring strain. nih.gov This is followed by a single-electron reduction and a acs.orgacs.org-rearrangement to yield highly substituted cyclobutanes containing functionalities such as carboxylic acid groups. nih.govrsc.org

This methodology provides access to:

1,1,3- and 1,1,2-trisubstituted cyclobutanes. nih.gov

Cyclobutanes containing non-natural amino acid scaffolds. nih.govrsc.org

Products with excellent diastereoselectivities. nih.gov

The versatility of this method in incorporating carboxylic acid functionalities makes it a promising, though not yet directly applied, strategy for synthesizing complex analogues of this compound. nih.govnih.gov

Established Synthesis of this compound

While modern methods provide versatile entries into the cyclobutane scaffold, the synthesis of this compound itself is typically achieved through more classical, yet highly reliable, approaches. The most common route involves the preparation of a precursor, diethyl 1,1-cyclobutanedicarboxylate, followed by selective hydrolysis.

The standard synthesis of diethyl 1,1-cyclobutanedicarboxylate is achieved via the alkylation of diethyl malonate with a 1,3-dihalopropane, such as trimethylene dibromide or trimethylene chlorobromide, in the presence of a base like sodium ethoxide. acs.orgorgsyn.orgorgsyn.org

The reaction proceeds as follows:

Deprotonation of diethyl malonate with sodium ethoxide to form the sodiomalonate enolate.

Nucleophilic attack of the enolate on one of the electrophilic carbons of the 1,3-dihalopropane.

A second, intramolecular nucleophilic attack by the resulting carbanion to close the four-membered ring, displacing the second halide.

This procedure can provide diethyl 1,1-cyclobutanedicarboxylate in moderate to good yields (around 50-55%). acs.orgorgsyn.org this compound, which is the monoethyl ester of 1,1-cyclobutanedicarboxylic acid, can then be obtained through careful partial hydrolysis of the diethyl ester. sigmaaldrich.com Alternatively, complete hydrolysis of the diester yields 1,1-cyclobutanedicarboxylic acid, which is a useful precursor in its own right for various applications, including the synthesis of pharmaceuticals like carboplatin. orgsyn.orgchemicalbook.com

| Reactant 1 | Reactant 2 | Base | Product | Yield | Reference |

| Diethyl malonate | Trimethylene chlorobromide | Sodium ethoxide | Diethyl 1,1-cyclobutanedicarboxylate | 53-55% | orgsyn.org |

| Diethyl allylmalonate | HBr, then Sodium ethoxide | Sodium ethoxide | Diethyl 1,1-cyclobutanedicarboxylate | ~50% | acs.org |

Catalytic Approaches in Cyclobutane Synthesis

Catalytic strategies for accessing enantioenriched cyclobutanes can be broadly divided into two main categories: ring-forming reactions and the functionalization of pre-existing four-membered rings. acs.orgrsc.org The former includes [2+2] cycloadditions and cyclizations of acyclic precursors, while the latter involves transformations of molecules like cyclobutanones and cyclobutenes. acs.orgrsc.orgresearchgate.net The development of catalytic enantioselective reactions has significantly advanced the field, providing access to a wide array of chiral cyclobutanes that were previously difficult to obtain. nih.gov

Transition metal-catalyzed cycloadditions are powerful and atom-economical methods for constructing functionalized ring systems from simple starting materials. researchgate.netnih.gov The [2+2] cycloaddition of olefins is a particularly direct route to the cyclobutane core. baranlab.orgnih.govacs.org Various transition metals, including rhodium, cobalt, nickel, and palladium, have been employed to catalyze these transformations, which often proceed through metallacyclic intermediates. rsc.orgacs.org

These catalytic systems can overcome the thermal barriers of concerted cycloadditions, which are often forbidden by Woodward-Hoffmann rules, and can control the regioselectivity and stereoselectivity of the reaction. rsc.org For instance, transition metal catalysis enables [2+2] cycloadditions between unactivated olefins, dienes, and acetylenes, which are typically poor partners under thermal or photochemical conditions. acs.org The choice of metal and ligands can significantly influence the reaction's outcome, allowing for the synthesis of diverse and complex cyclobutane structures. acs.org

Table 1: Examples of Transition Metal-Catalyzed Cycloaddition Reactions for Cyclobutane Synthesis

| Catalyst System | Reactant 1 | Reactant 2 | Product Type | Reference |

|---|---|---|---|---|

| Ni(0) with P(OPh)₃ | 2-substituted Norbornadiene | Acrylonitrile | endo-[2+2] Adduct | acs.org |

| [RhCl(CO)₂]₂ | Alkyne-allenyl cyclobutane | - (intramolecular) | Bicyclo[6.4.0]dodecatriene | rsc.org |

| Pd(0) | Methylenecyclopropane | Electron-deficient olefin | [3+2] Cycloadduct | acs.org |

Lewis acid catalysis plays a crucial role in promoting cycloaddition reactions by activating one of the reacting partners, thereby lowering the activation energy of the process. researchgate.netacs.org In the context of cyclobutane synthesis, chiral Lewis acids are particularly valuable as they can induce high levels of enantioselectivity, providing access to optically active products. nih.gov

One notable strategy involves the Lewis acid-catalyzed reactions of donor-acceptor (D-A) cyclopropanes or bicyclo[1.1.0]butanes (BCBs) with various partners. researchgate.netacs.org For example, the formal (3+3) cycloaddition of BCBs with nitrones, enabled by a chiral Cobalt(II)/PyIPI catalyst, can produce pharmaceutically important hetero-bicyclo[3.1.1]heptane derivatives with excellent yield and enantioselectivity (up to >99% ee). nih.govresearchgate.net This approach demonstrates the ability of a chiral Lewis acid to control the stereochemical outcome in the construction of complex, bridged bicyclic systems containing a cyclobutane core. nih.gov Similarly, Lewis acids like Sc(OTf)₃ can catalyze the ring-opening of BCBs with nucleophiles such as thioamides to generate highly functionalized 1,1,3-trisubstituted cyclobutanes with high stereocontrol. acs.org

Table 2: Lewis Acid-Catalyzed Enantioselective Cycloadditions

| Lewis Acid/Catalyst | Substrate 1 | Substrate 2 | Product Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Chiral Co(II)/PyIPI | Bicyclo[1.1.0]butane (BCB) | Nitrone | Hetero-bicyclo[3.1.1]heptane | >99% | nih.govresearchgate.net |

| Sc(OTf)₃ | Acyl-BCB | Acyclic Thioamide | 1,1,3-Trisubstituted Cyclobutane | N/A (Stereocontrol) | acs.org |

The catalytic functionalization of pre-formed cyclobutene (B1205218) rings is a modular and powerful strategy for creating complex, enantioenriched cyclobutanes. acs.orgrsc.orgnih.gov Cobalt catalysis has recently emerged as a versatile tool for unprecedented carbon-carbon bond-forming reactions of cyclobutenes. acs.orgnih.gov These reactions are often initiated by an enantioselective carbometalation step, where a chiral cobalt complex adds across the cyclobutene double bond. acs.orgnih.gov

By employing cobalt catalysts with specific chiral phosphine (B1218219) ligands, a variety of functional groups, including allyl, alkynyl, and alkyl groups, can be introduced with high diastereo- and enantioselectivity. acs.orgnih.gov For example, cobalt-catalyzed reductive coupling of unactivated cyclobutenes with aldehydes provides access to densely functionalized cyclobutanes. rsc.org These transformations highlight the unique reactivity of cobalt, which can generate reactive organocobalt intermediates capable of engaging with the relatively inert double bond of cyclobutenes. acs.org

Table 3: Selected Cobalt-Catalyzed Reactions of Cyclobutenes

| Reaction Type | Cyclobutene Substrate | Coupling Partner | Key Features | Reference |

|---|---|---|---|---|

| Reductive Coupling | Unactivated Cyclobutene | Aldehyde | High diastereo- and enantioselectivity | rsc.org |

| Allyl Addition | Cyclobutene | Allyl Source | Involves 1,3-cobalt migration | acs.orgnih.gov |

| Alkynyl Addition | Cyclobutene | Alkyne Source | Enantioselective carbometalation | acs.orgnih.gov |

Rhodium catalysis offers another effective pathway for the enantioselective synthesis of functionalized cyclobutane derivatives. nih.govresearchgate.net A notable example is the asymmetric arylation and vinylation of cyclobutenone ketals using boronic acids. nih.govthieme-connect.com This transformation proceeds via an enantioselective carbometalation of the cyclobutene double bond by a chiral rhodium complex, generating a cyclobutyl-rhodium intermediate. nih.govresearchgate.net

This intermediate then undergoes a β-oxygen elimination to yield highly enantioenriched cyclobutenyl enol ethers. nih.govresearchgate.net The reaction serves as an effective surrogate for a 1,4-addition to a cyclobutenone. nih.gov The process is characterized by its mild reaction conditions and high tolerance for a wide range of functional groups on the boronic acid partner, making it a valuable tool for synthesizing complex cyclobutane-containing molecules. thieme-connect.com

Table 4: Rh-Catalyzed Asymmetric Arylation of Cyclobutenone Ketals

| Rhodium Catalyst System | Substrate | Reagent | Product Type | Yield / ee | Reference |

|---|---|---|---|---|---|

| [RhCl(coe)₂]₂ / Chiral Diene Ligand | Cyclobutenone Ketal | Arylboronic Acid | Chiral Enol Ether | up to 93% / 98% | thieme-connect.com |

Retrosynthetic Analysis of this compound

Retrosynthetic analysis is a method for designing an organic synthesis that involves breaking down a target molecule into simpler, commercially available starting materials through a series of imaginary bond disconnections. lkouniv.ac.inscripps.edu For this compound, the analysis focuses on strategies to construct the core cyclobutane ring bearing a quaternary center with both an ester and a carboxylic acid group (or their precursors).

Two primary disconnection strategies are apparent for the synthesis of the this compound core.

Strategy 1: Malonic Ester Synthesis Approach

This classical approach involves disconnecting the two C-C bonds at the quaternary carbon (C1) that are part of the cyclobutane ring. This leads back to a malonate-type precursor and a 1,3-dielectrophile.

Disconnection: C1-C2 and C1-C4 bonds.

Synthons: A ⁻C(COOEt)(COOH) anion and a ⁺CH₂CH₂CH₂⁺ dication.

Synthetic Equivalents: The synthetic equivalent for the anionic synthon is monoethyl malonate or a related derivative. The dicationic synthon's equivalent is a 1,3-dihalopropane, such as 1,3-dibromopropane.

The forward synthesis would involve a base-mediated double alkylation of a malonic ester derivative with 1,3-dibromopropane to form the cyclobutane ring. orgsyn.org Specifically, one could start with diethyl malonate, perform the cyclization to get diethyl 1,1-cyclobutanedicarboxylate, followed by selective mono-hydrolysis to yield the target molecule, which is also known as cyclobutane-1,1-dicarboxylic acid monoethyl ester. sigmaaldrich.com

Strategy 2: [2+2] Cycloaddition Approach

A more modern strategy involves disconnecting the cyclobutane ring into two, two-carbon fragments, corresponding to a [2+2] cycloaddition reaction. acs.orgresearchgate.net

Disconnection: C1-C2 and C3-C4 bonds (or C2-C3 and C4-C1).

Synthons/Synthetic Equivalents: This disconnection points to the reaction between an electron-rich ketene (B1206846) acetal (B89532) and a simple alkene. The key fragments would be 1,1-diethoxyethene (B179383) (as a precursor to the ethoxycarbonyl group) and an activated alkene like ethyl acrylate. Alternatively, the reaction could be between an allenoate and an alkene. nih.govacs.org

The forward synthesis would involve a thermally, photochemically, or catalytically promoted [2+2] cycloaddition. For instance, the cycloaddition of an allenoate with a terminal alkene can rapidly produce 1,3-substituted cyclobutanes. nih.gov While this specific substitution pattern is different, the underlying principle of forming the four-membered ring via cycloaddition is a powerful and convergent strategy. nih.govresearchgate.net

Strategic Placement of Ethoxy and Carboxylic Acid Functionalities

The primary challenge in synthesizing this compound lies in the geminal substitution pattern on the cyclobutane ring. Several strategic approaches can be envisioned, primarily revolving around the formation of a key intermediate that can be converted to the target molecule.

One plausible and widely utilized strategy for creating 1,1-disubstituted cyclobutanes is through the alkylation of an active methylene (B1212753) compound with a 1,3-dihalopropane. This can be adapted for the synthesis of the target molecule through the preparation of diethyl 1,1-cyclobutanedicarboxylate. This diester is a common precursor for monosubstituted and 1,1-disubstituted cyclobutane derivatives. orgsyn.orgorgsyn.org The synthesis typically involves the reaction of diethyl malonate with 1,3-dibromopropane in the presence of a base like sodium ethoxide. orgsyn.org

Following the successful synthesis of diethyl 1,1-cyclobutanedicarboxylate, the next critical step is the selective mono-hydrolysis of one of the ester groups to yield ethyl 1-carboxycyclobutane-1-carboxylate. This can be a challenging transformation due to the potential for complete hydrolysis to the dicarboxylic acid. Careful control of reaction conditions, such as using a stoichiometric amount of base (e.g., potassium hydroxide (B78521) in ethanol) and monitoring the reaction progress, is crucial. The resulting monoacid monoester is a key intermediate.

An alternative pathway involves the synthesis of ethyl 1-cyanocyclobutane-1-carboxylate. chemicalbook.comchemdad.com This can be achieved by reacting ethyl cyanoacetate (B8463686) with 1,3-dibromopropane under basic conditions. chemicalbook.com The cyano group can then be hydrolyzed to a carboxylic acid. This method offers an alternative route to a precursor that contains one of the desired functionalities (the ester, which corresponds to the ethoxy and carbonyl groups) and a group that can be converted to the other (the nitrile to the carboxylic acid).

The final step in these proposed syntheses would be the conversion of the remaining ester or the introduction of the ethoxy group. Starting from ethyl 1-carboxycyclobutane-1-carboxylate, a straightforward acidic or basic hydrolysis would yield 1,1-cyclobutanedicarboxylic acid, which upon decarboxylation would lead to cyclobutanecarboxylic acid, not the target molecule. Therefore, a more nuanced approach is required. A potential, though less direct, route could involve the conversion of 1-hydroxycyclobutane-1-carboxylic acid derivatives, which could then be etherified.

A summary of a potential synthetic approach is presented in Table 1.

| Step | Reaction | Reactants | Key Considerations |

| 1 | Cycloalkylation | Diethyl malonate, 1,3-dibromopropane, Sodium ethoxide | Anhydrous conditions are crucial to prevent side reactions. orgsyn.org |

| 2 | Selective Mono-hydrolysis | Diethyl 1,1-cyclobutanedicarboxylate, Potassium hydroxide (1 equiv.) | Careful control of stoichiometry and reaction time to prevent di-hydrolysis. |

| 3 | Conversion to Target | Ethyl 1-carboxycyclobutane-1-carboxylate | This step is hypothetical and would require further functional group manipulation. |

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound and its analogues aims to reduce the environmental impact of the chemical processes involved. This includes the use of enzymatic catalysts, minimizing or eliminating solvents, employing aqueous reaction media with recyclable catalysts, and utilizing photocatalytic methods.

Enzymatic Catalysis

Enzymatic catalysis offers a highly selective and environmentally benign alternative to traditional chemical methods. For the synthesis of this compound, enzymes could be particularly useful in the selective hydrolysis of a diester precursor. Lipases are a class of enzymes known for their ability to catalyze the hydrolysis of esters, often with high enantioselectivity. nih.gov

For instance, the enzymatic hydrolysis of diethyl 1,1-cyclobutanedicarboxylate could potentially be controlled to favor the formation of the monoester, ethyl 1-carboxycyclobutane-1-carboxylate. This approach could offer higher yields and selectivity compared to traditional chemical hydrolysis, while also being conducted under milder, aqueous conditions. While specific studies on the enzymatic resolution of diethyl 1,1-cyclobutanedicarboxylate are not prevalent, the principle has been demonstrated for a variety of other dicarboxylic acid esters. nih.gov

Solvent-Free Synthesis

Solvent-free, or solid-state, reactions represent a significant advancement in green chemistry by eliminating the environmental and health hazards associated with volatile organic solvents. While the synthesis of this compound itself may not be entirely solvent-free due to the nature of the reactants and intermediates, key steps can be adapted.

For example, [2+2] cycloaddition reactions, a fundamental method for constructing cyclobutane rings, can in some cases be performed under solvent-free conditions, often initiated by thermal or photochemical means. acs.org While the direct [2+2] cycloaddition to form the 1-ethoxy-1-carboxylic acid moiety is not straightforward, the synthesis of the cyclobutane core from appropriate precursors could potentially be achieved without a solvent, thereby reducing waste and energy consumption associated with solvent use and removal.

Aqueous Reaction Media and Recyclable Catalysts

The use of water as a solvent is a cornerstone of green chemistry. For cycloaddition reactions leading to cyclobutane cores, performing these in aqueous media can offer significant advantages, including enhanced reaction rates and selectivities, as well as simplified product isolation. The challenge often lies in the poor water solubility of many organic reactants.

To overcome this, the use of recyclable, water-soluble catalysts or heterogeneous catalysts that can be easily recovered is an active area of research. For instance, copper-catalyzed azide-alkyne cycloadditions, a type of "click chemistry," have been successfully performed in water using recyclable heterogeneous copper catalysts. nih.govmdpi.com While not directly applicable to the synthesis of the target molecule via a [2+2] cycloaddition, this demonstrates the feasibility of using recyclable catalysts in aqueous media for ring-forming reactions. The development of water-tolerant Lewis acids or organocatalysts could enable the key cyclization step to be performed in water, followed by easy separation and reuse of the catalyst. rsc.orgresearchgate.net

Photocatalytic Green Approaches

Photocatalysis, especially using visible light, is an emerging green synthetic tool that can promote reactions under mild conditions with high selectivity. researchgate.net Photocatalytic [2+2] cycloadditions are a powerful method for the synthesis of cyclobutane rings. nih.gov These reactions can often be carried out at room temperature, reducing the energy input required for thermally promoted reactions.

The development of organic and organometallic photocatalysts has expanded the scope of these reactions to a wider range of substrates. While direct photocatalytic synthesis of this compound is not documented, the photocatalytic formation of the cyclobutane skeleton from appropriately functionalized alkenes is a promising green strategy. This approach avoids the use of harsh reagents and can often be conducted in more environmentally friendly solvents.

Synthesis of Derivatized this compound Analogues

The carboxylic acid and ethoxy functionalities of this compound serve as versatile handles for the synthesis of a variety of derivatized analogues. These derivatives can be prepared through standard organic transformations.

A primary derivatization pathway involves the activation of the carboxylic acid group, which can then be reacted with a range of nucleophiles. For example, the carboxylic acid can be converted to an acyl chloride, such as 1-ethoxycyclobutane-1-carbonyl chloride, by treatment with reagents like thionyl chloride or oxalyl chloride. smolecule.comnih.gov This activated intermediate can readily react with amines to form amides, with alcohols to form esters, and with other nucleophiles to generate a library of derivatives.

The formation of amides is a particularly common and important transformation in medicinal chemistry. The coupling of this compound with various amines can be achieved using standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activator like 1-hydroxybenzotriazole (B26582) (HOBt) and a base such as N,N-diisopropylethylamine (DIPEA). nih.gov This methodology allows for the synthesis of a wide array of 1-ethoxycyclobutane-1-carboxamides.

A summary of potential derivatization reactions is presented in Table 2.

| Derivative Class | Synthetic Method | Reagents |

| Amides | Amide coupling | Amines, EDC, HOBt, DIPEA |

| Esters | Fischer esterification or Acyl chloride route | Alcohols, Acid catalyst or Thionyl chloride followed by alcohol |

| Acyl Halides | Halogenation | Thionyl chloride, Oxalyl chloride |

These derivatization strategies provide access to a diverse range of analogues of this compound, enabling the exploration of their chemical and biological properties.

Esterification of the Carboxylic Acid Moiety

The conversion of this compound to its corresponding esters is a fundamental transformation in organic synthesis. The most common method for this conversion is the Fischer-Speier esterification, which involves the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst. masterorganicchemistry.comcerritos.edumasterorganicchemistry.comlibretexts.orgathabascau.ca

This reaction is an equilibrium process. masterorganicchemistry.comathabascau.ca To drive the reaction toward the formation of the ester, it is common practice to use a large excess of the alcohol, which can also serve as the solvent. masterorganicchemistry.commasterorganicchemistry.com Another strategy to favor product formation is the removal of water as it is formed, thereby shifting the equilibrium according to Le Châtelier's principle. masterorganicchemistry.com

Commonly used acid catalysts for Fischer esterification include concentrated sulfuric acid (H₂SO₄), tosic acid (TsOH), and hydrochloric acid (HCl). masterorganicchemistry.commasterorganicchemistry.com The reaction is typically carried out by heating the mixture of the carboxylic acid, alcohol, and catalyst. athabascau.ca

The mechanism of Fischer esterification involves several key steps. masterorganicchemistry.com Initially, the acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. masterorganicchemistry.com Following a series of proton transfer steps, a molecule of water is eliminated, and subsequent deprotonation yields the final ester product and regenerates the acid catalyst. masterorganicchemistry.com

While specific studies on the esterification of this compound are not extensively detailed in the available literature, the general principles of Fischer esterification are broadly applicable. For a representative procedure, one would dissolve this compound in an excess of the desired alcohol (e.g., ethanol (B145695) to form the ethyl ester), add a catalytic amount of a strong acid, and heat the mixture under reflux. The progress of the reaction would be monitored, and upon completion, the product would be isolated and purified.

Table 1: General Conditions for Fischer Esterification

| Parameter | Condition |

| Reactants | This compound, Alcohol (e.g., Ethanol, Methanol) |

| Catalyst | Concentrated H₂SO₄, TsOH, or HCl |

| Solvent | Excess of the reactant alcohol |

| Temperature | Reflux |

| Key Feature | Equilibrium reaction; driven by excess alcohol or water removal |

Amidation Reactions

The synthesis of amides from this compound involves the formation of a new carbon-nitrogen bond. The direct reaction between a carboxylic acid and an amine is generally not feasible as it results in an acid-base reaction, forming a stable and unreactive ammonium (B1175870) carboxylate salt. fishersci.co.uk Therefore, the carboxylic acid must first be "activated" to facilitate the reaction with an amine. fishersci.co.uk

A common strategy for the amidation of carboxylic acids is the use of coupling reagents. nih.govluxembourg-bio.com These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, thereby creating a highly reactive acyl-substituted intermediate that is readily attacked by the amine. luxembourg-bio.com

Widely used coupling reagents include carbodiimides such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). nih.govluxembourg-bio.com The reaction is often carried out in the presence of additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). fishersci.co.uknih.gov These additives can minimize side reactions and reduce the risk of racemization if the carboxylic acid has a stereocenter. luxembourg-bio.com The mechanism generally involves the reaction of the carboxylic acid with the coupling reagent to form a highly reactive O-acylisourea intermediate. luxembourg-bio.com This intermediate can then be attacked by the amine to form the amide, or it can react with an additive like HOBt to form an active ester, which subsequently reacts with the amine. nih.govluxembourg-bio.com

Another approach involves the conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride or an acid anhydride, which then readily reacts with an amine to form the amide. fishersci.co.uk The Schotten-Baumann reaction, for example, describes the amidation of an amine with an acyl chloride. fishersci.co.uk

For the synthesis of 1-ethoxycyclobutane-1-carboxamide, one would typically dissolve this compound in a suitable aprotic solvent, add a coupling reagent like EDC and an additive such as HOBt, followed by the addition of the desired amine (e.g., ammonia (B1221849) for the primary amide). The reaction is usually stirred at room temperature until completion.

Table 2: Common Reagents for Amidation of Carboxylic Acids

| Reagent Class | Examples | Role |

| Coupling Reagents | DCC (Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Activates the carboxylic acid |

| Additives | HOBt (1-Hydroxybenzotriazole), HOAt (1-Hydroxy-7-azabenzotriazole) | Suppresses side reactions and racemization |

| Bases | DIEA (N,N-Diisopropylethylamine), Triethylamine | Neutralizes acid byproducts |

| Amines | Ammonia, Primary amines, Secondary amines | Nucleophile for amide bond formation |

Reductions of the Carboxylic Acid to Aldehydes or Alcohols

The reduction of the carboxylic acid group in this compound can lead to the formation of either the corresponding primary alcohol, (1-ethoxycyclobutyl)methanol, or the aldehyde, 1-ethoxycyclobutane-1-carbaldehyde. The outcome of the reduction is dependent on the choice of the reducing agent.

The reduction of carboxylic acids to primary alcohols requires a strong reducing agent, with lithium aluminum hydride (LiAlH₄) being the most commonly used reagent for this transformation. masterorganicchemistry.comlibretexts.orgorgosolver.com Sodium borohydride (B1222165) (NaBH₄), a milder reducing agent, is generally not reactive enough to reduce carboxylic acids. masterorganicchemistry.comlibretexts.org

The reduction with LiAlH₄ is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF). masterorganicchemistry.com The reaction mechanism involves a series of hydride transfers from the aluminohydride species to the carbonyl carbon. orgosolver.com The first step is an acid-base reaction between the acidic proton of the carboxylic acid and a hydride ion, which produces hydrogen gas and a lithium carboxylate salt. orgosolver.com Subsequent hydride additions to the carbonyl group lead to an aldehyde intermediate, which is immediately further reduced to the primary alcohol. libretexts.org Because the intermediate aldehyde is more reactive than the starting carboxylic acid, it is not possible to isolate the aldehyde under these reaction conditions. libretexts.org The reaction is completed by a careful aqueous workup to hydrolyze the resulting aluminum alkoxide complex and liberate the alcohol product. orgosolver.com

The selective reduction of a carboxylic acid to an aldehyde is a more challenging transformation. It requires the use of specialized and less reactive hydride reagents that can stop the reduction at the aldehyde stage. While there are methods for the partial reduction of carboxylic acid derivatives (like esters or acid chlorides) to aldehydes, the direct reduction of a carboxylic acid to an aldehyde is less common and often proceeds in low yield.

For the synthesis of (1-ethoxycyclobutyl)methanol, this compound would be slowly added to a solution of LiAlH₄ in an anhydrous ether solvent at a reduced temperature. After the reaction is complete, a careful workup procedure involving the sequential addition of water and a base or acid would be performed to isolate the primary alcohol.

Table 3: Reducing Agents for Carboxylic Acids

| Reagent | Product | Reaction Conditions | Notes |

| Lithium aluminum hydride (LiAlH₄) | Primary Alcohol | Anhydrous ether (e.g., THF, diethyl ether), followed by aqueous workup | Strong reducing agent; will also reduce esters, amides, and other carbonyl compounds. masterorganicchemistry.comlibretexts.org |

| Sodium borohydride (NaBH₄) | No reaction | - | Not sufficiently reactive to reduce carboxylic acids. masterorganicchemistry.comlibretexts.org |

Reaction Mechanisms and Reactivity of 1 Ethoxycyclobutane 1 Carboxylic Acid and Cyclobutane Systems

Mechanistic Investigations of Cyclobutane (B1203170) Ring Formation and Transformations

The synthesis of the cyclobutane motif can be achieved through various synthetic strategies, each with distinct mechanistic pathways. These methods are crucial for accessing substituted cyclobutanes like 1-ethoxycyclobutane-1-carboxylic acid.

Stepwise radical processes represent a powerful method for the construction of cyclobutane rings. These reactions often involve the formation of a diradical intermediate, which then cyclizes to form the four-membered ring. The regiochemistry and stereochemistry of the resulting cyclobutane are dictated by the stability of the radical intermediates and the steric and electronic properties of the substituents.

One common approach involves the radical-type [3+2] annulation of aromatic amides with olefins, which proceeds via a stepwise radical process. This method, catalyzed by photoredox systems, generates iminium radicals that undergo annulation. researchgate.net While this specific example leads to five-membered rings, the underlying principles of stepwise radical addition and cyclization are applicable to the formation of four-membered rings under different conditions or with different substrates. For instance, cyclobutanone-based free radical ring expansion and annulation reactions provide a versatile route to various cyclobutane derivatives. researchgate.netresearchgate.net These reactions rely on the selective β-scission of alkoxy radicals generated from the cyclization of carbon radicals onto carbonyls. researchgate.netresearchgate.net

The formation of the trans-cyclobutane ring junction in certain systems has been computationally shown to proceed through a distorted entropic intermediate, highlighting the stepwise nature of bond formation. researchgate.net This stepwise mechanism, in contrast to a concerted [2+2] cycloaddition, allows for the formation of intermediates that can be influenced by the reaction conditions and substituents.

Photocatalysis has emerged as a mild and efficient tool for both the formation and cleavage of cyclobutane rings. Photocatalytic [2+2] cycloadditions, often mediated by sensitizers like iridium or gold complexes, can construct cyclobutane rings from two olefinic precursors. rsc.orgresearchgate.net These reactions can proceed through an energy transfer (EnT) mechanism. researchgate.net

Conversely, photocatalytic systems can also induce the cleavage of cyclobutane rings. For example, the photocatalytic [2+2]-cycloaddition between cyclic enones and electron-rich cyclic enol ethers can be followed by an oxidative cleavage of the resulting cyclobutane adducts. rsc.orgnih.gov This process involves a switch from a triplet energy transfer (PenT) mechanism for the cycloaddition to a photoinduced electron transfer (PET) mechanism for the cleavage. rsc.orgnih.gov The oxidation of the cyclobutane ring weakens a σ-bond, leading to a more stable radical cation intermediate that can undergo ring opening. rsc.org This oxidative cycloelimination highlights the potential for controlled degradation of the cyclobutane scaffold under specific photocatalytic conditions.

The versatility of photocatalysis is further demonstrated by its ability to promote [2+2] cycloadditions of both electron-rich and electron-deficient olefins using a single photocatalyst like Ru(bpy)32+ by switching between photooxidative and photoreductive cycles. nih.gov

Intramolecular cyclization is a highly effective strategy for the synthesis of cyclobutane rings, particularly for constructing bicyclic and polycyclic systems. nih.gov A prominent method is the intramolecular [2+2] photocycloaddition, which has been widely used in the synthesis of natural products containing cyclobutane motifs. acs.org This reaction involves the irradiation of a molecule containing two tethered alkene moieties, leading to the formation of a cyclobutane ring. acs.org

Lewis acid-catalyzed cycloisomerization of alkylidenecyclopropane acylsilanes provides another pathway to ring-fused cyclobutanes. nih.gov This transformation proceeds through a tandem Prins addition/ring expansion/1,2-silyl shift, ultimately forming bicyclo[4.2.0]octanes and bicyclo[3.2.0]heptanes. nih.gov The reaction is initiated by the intramolecular Prins-type addition of the alkylidenecyclopropane to the Lewis acid-activated acylsilane, generating a cyclopropyl (B3062369) carbinyl cation which then undergoes ring expansion to the cyclobutyl cation. nih.gov

These intramolecular strategies offer excellent control over stereochemistry and can be used to generate complex molecular architectures incorporating the cyclobutane core. nih.govnih.gov

Cyclobutane Ring Opening and Cleavage Reactions

The inherent strain in the cyclobutane ring makes it susceptible to various ring-opening and cleavage reactions, which are often the dominant pathways for its reactivity.

Acid-catalyzed rearrangements are a characteristic feature of cyclobutane chemistry. In the presence of Brønsted or Lewis acids, donor-acceptor (D-A) cyclobutanes can undergo ring expansion reactions to form δ-lactones, analogous to the Cloke-Wilson rearrangement of cyclopropanes. scholaris.caproquest.com The reaction is influenced by the solvent system, and under appropriate conditions, the target lactones can be obtained in moderate yields. scholaris.caproquest.com

Spirocyclic cyclobutane N-halo aminals have been shown to undergo a rearrangement reaction promoted by N-halosuccinimides to produce bicyclic amidines. acs.org This process involves a cyclobutane ring expansion through a 1,2-C-to-N migration. acs.org Similarly, acid-catalyzed rearrangements of cyclobutanones are well-documented transformations. acs.org

These acid-mediated reactions underscore the propensity of the strained four-membered ring to undergo skeletal reorganization to relieve ring strain, leading to the formation of larger, more stable ring systems.

The cyclobutane ring in donor-acceptor systems is susceptible to nucleophilic attack, leading to ring-opened products. scholaris.caproquest.comresearchgate.netchemistryviews.org For instance, alkoxy-activated cyclobutanes can undergo ring-opening and nucleophilic addition under mild conditions to generate nucleophilic substituted products in good yields. scholaris.caproquest.com A variety of nucleophiles, including electron-rich arenes, thiols, and selenols, can participate in these reactions, often catalyzed by a Lewis acid such as AlCl3. chemistryviews.org The reaction proceeds via a Friedel-Crafts-type mechanism where the nucleophile attacks one of the electrophilic carbon atoms of the cyclobutane ring, leading to C-C bond cleavage. researchgate.netchemistryviews.org

| Nucleophile | Catalyst | Product Type | Yield Range |

| Electron-rich arenes | AlCl3 | Ring-opened diesters | Moderate to very good |

| Thiols | AlCl3 | γ-Thio-substituted diesters | Good |

| Selenols | AlCl3 | γ-Seleno-substituted diesters | Good |

| 2-Naphthols | Lewis Acid | Naphthalene-fused oxepines (after subsequent cyclization) | Not specified |

| Sydnones | Lewis Acid | Ring-opened addition products | Not specified |

This table summarizes the outcomes of nucleophilic ring-opening reactions of substituted cyclobutanes.

Thermolysis and photolysis also provide effective means to cleave the cyclobutane ring. The thermal decomposition of cyclobutane itself primarily yields two molecules of ethylene (B1197577) in a homogeneous first-order reaction. researchgate.net This process is thought to proceed through a tetramethylene biradical intermediate. arxiv.org Theoretical studies have confirmed that the decomposition of this biradical to ethylene is the most favorable pathway. arxiv.org

Photodimerized coordination-polymeric sheets containing cyclobutane rings have been shown to undergo thermal cleavage of the cyclobutane ring to regenerate the monomeric olefin units. researchgate.net This demonstrates that the [2+2] cycloaddition can be reversible under thermal conditions. Photolysis, particularly with high-energy UV light, can also induce the cleavage of cyclobutane rings, often proceeding through excited states or radical intermediates.

Oxidizing and Reducing Conditions for Ring Scission

The inherent ring strain of cyclobutane systems, calculated to be 26.3 kcal/mol, makes them susceptible to ring-opening reactions under various conditions, including the application of oxidizing and reducing agents. researchgate.netmasterorganicchemistry.com While stable at room temperature, the four-membered ring can undergo cleavage, a process known as ring scission, which relieves this strain. researchgate.net The reactivity towards these conditions is often influenced by the substituents present on the cyclobutane ring.

Oxidizing Conditions: Oxidative cleavage is a powerful method for deconstructing cyclobutane rings. A notable example is the ozonolytic decarboxylation of cyclobutane-fused enediones, which effectively deletes a carbon atom and results in the formation of a cyclobutyl carboxylic acid derivative. acs.org This type of ring deconstruction highlights how specific functionalities appended to the cyclobutane core can direct the outcome of oxidative processes.

Reducing Conditions: Hydrogenation is a common reductive method that can lead to the scission of the cyclobutane ring. Using catalysts like Nickel (Ni) or Platinum (Pt), cycloalkanes can be hydrogenated to form saturated acyclic hydrocarbons. pharmaguideline.com The conditions required for the hydrogenation of cyclobutane are typically harsher than those for the more strained cyclopropane, but less strenuous than for larger, less strained rings. The process involves the cleavage of a C-C bond and the addition of hydrogen. pharmaguideline.com An electrochemical approach has also been developed for the hydrogenation of strained rings, initiated by the reduction of an adjacent carbonyl group. researchgate.net This method is highly specific to the strained ring system and demonstrates broad functional group tolerance. researchgate.net

Below is a table summarizing conditions for cyclobutane ring scission.

| Reaction Type | Reagents/Conditions | Outcome |

| Oxidation | Ozonolysis (O₃) followed by decarboxylation | Ring deconstruction, formation of carboxylic acid derivatives acs.org |

| Reduction | H₂ with Ni or Pt catalyst | Ring opening to form saturated hydrocarbons pharmaguideline.com |

| Reduction | Electrochemical reduction of adjacent carbonyl | Selective hydrogenation and ring opening researchgate.net |

Stereochemical Outcomes and Control in Cyclobutane Reactivity

The stereochemical outcome of reactions involving cyclobutane rings is a critical aspect of their synthetic utility. Controlling the three-dimensional arrangement of atoms is essential, as the stereochemistry of substituted cyclobutanes can significantly influence the biological activity of molecules containing this motif. nih.gov

Diastereoselective and Enantioselective Transformations

Significant progress has been made in developing methods for the diastereoselective and enantioselective synthesis of highly functionalized cyclobutanes. researchgate.net These methods allow for the creation of specific stereoisomers, which is crucial for applications in medicinal chemistry and natural product synthesis. nih.govresearchgate.net

Diastereoselective Synthesis: Diastereoselectivity is often achieved by controlling the approach of a reagent to a cyclobutane precursor. For instance, a rhodium(III)-catalyzed reaction between 2-aryl quinazolinones and alkylidenecyclopropanes yields highly substituted cyclobutanes with excellent diastereoselectivity. acs.org Similarly, catalyst-controlled regiodivergent hydrophosphination of acyl bicyclo[1.1.0]butanes can produce multi-substituted cyclobutanes as single diastereoisomers. researchgate.net Another approach involves a transannular McMurry reaction of macrocyclic 1,4-diketones, which provides a powerful tool for diastereoselective transformations en route to complex cyclobutane-containing natural products. auburn.edu

Enantioselective Synthesis: Enantioselective transformations are commonly achieved using chiral catalysts or auxiliaries. mdpi.com Catalytic enantioselective [2+2] cycloadditions are a primary method for accessing enantiomerically enriched cyclobutanes and cyclobutenes. elsevierpure.com A notable example is a three-component, two-catalyst, single-flask process that uses a Rh₂(S-NTTL)₄ catalyst for an initial bicyclobutanation, followed by a copper-catalyzed homoconjugate addition to provide highly substituted cyclobutanes with high diastereoselectivity and enantioselectivity. nih.gov Organocatalysis has also emerged as a powerful tool; for example, an N-phenylsulfonyl-(S)-proline catalyzed aldol (B89426) reaction can achieve the enantio- and diastereoselective desymmetrization of 3-substituted cyclobutanones. mdpi.com

The table below presents examples of stereoselective transformations in cyclobutane systems.

| Transformation | Catalyst/Method | Stereochemical Outcome | Yield/Selectivity |

| Aldol Desymmetrization | N-phenylsulfonyl-(S)-proline | Enantio- and diastereoselective | Good yield, excellent diastereo- and enantioselectivity mdpi.com |

| Homoconjugate Addition | Rh₂(S-NTTL)₄ / Copper catalyst | Diastereoselective and enantioselective | 68–82% yields, dr up to ≥17:1 nih.gov |

| [2+2] Cycloaddition | Cobalt catalyst with chiral ligands | Enantioselective | 86–97% ee over 50 examples nih.gov |

| C–C Bond Cleavage | Rh(III) catalyst | Diastereoselective | Moderate to good yields acs.org |

| Hydrophosphination | Cu(I) or Cu(II) catalytic systems | Diastereoselective | Up to >20:1 d.r. researchgate.net |

Influence of Stereochemistry on Reaction Pathways

The pre-existing stereochemistry of a cyclobutane derivative can profoundly influence the course and outcome of a reaction. researchgate.net This control can manifest through steric hindrance, conformational preferences, or the geometric arrangement of reactive groups.

For example, in the thermal reactions of vinylcyclobutane derivatives, the initial stereochemistry of the substituents dictates the stereochemical details of the resulting cyclohexene (B86901) products. acs.org The specific arrangement of groups on the cyclobutane ring directs the complex kinetic transformations, which proceed through short-lived diradical intermediates rather than concerted, orbital symmetry-controlled pathways. acs.org

The stereochemistry of the cyclobutane ring has also been shown to have a significant effect on the bioactivity of drug candidates. nih.gov In the context of C-H functionalization reactions, the facial selectivity is often guided by a pre-existing stereocenter. The conformation of the cyclobutane ring, which can exist in a puckered state, plays a crucial role. masterorganicchemistry.com Reaction at an axial versus an equatorial C-H bond can lead to different products, and the relative stability of different conformers can thus influence the reaction pathway. nih.gov Furthermore, the stereospecific synthesis of cyclobutanes via the contraction of pyrrolidines suggests the formation of a 1,4-biradical intermediate whose subsequent rapid C-C bond formation is dictated by the stereochemistry of the starting material. acs.org

Functional Group Interconversions of Carboxylic Acids and Ethers within Cyclic Systems

The carboxylic acid and ether moieties are fundamental functional groups whose interconversion is a cornerstone of organic synthesis. solubilityofthings.com Within a cyclic system like this compound, these transformations allow for the synthesis of a wide array of derivatives. The reactions typically involve nucleophilic acyl substitution for the carboxylic acid and cleavage reactions for the ether.

Carboxylic Acid Interconversions: The carboxyl group (-COOH) can be converted into a variety of other functional groups. libretexts.org These reactions often proceed via an addition-elimination mechanism involving a tetrahedral intermediate. libretexts.orgsketchy.com

Esterification: The most common reaction is the conversion to an ester. This can be achieved through Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic conditions. sketchy.commasterorganicchemistry.com All steps in this reaction are reversible. libretexts.org

Reduction: Carboxylic acids can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). solubilityofthings.comfiveable.me

Conversion to Acid Chlorides: For enhanced reactivity, carboxylic acids can be converted to acid chlorides using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orgub.edu The acid chloride is a versatile intermediate for synthesizing other derivatives.

Amide Formation: Direct reaction with an amine is often difficult because the basic amine deprotonates the carboxylic acid. libretexts.org Therefore, the carboxylic acid is typically activated first, for example with a carbodiimide, before the amine is added to form the amide. sketchy.comlibretexts.org

Ether Interconversions: The ether group (R-O-R') is generally unreactive. Cleavage of the C-O bond in an ether, such as the ethoxy group in the target molecule, typically requires harsh conditions with strong acids like HBr or HI. This reaction proceeds via an Sₙ2 or Sₙ1 mechanism depending on the structure of the ether.

The following table summarizes key functional group interconversions for carboxylic acids.

| Initial Group | Reagent(s) | Final Group | Reaction Name |

| Carboxylic Acid | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester | Fischer Esterification masterorganicchemistry.com |

| Carboxylic Acid | 1. SOCl₂ or (COCl)₂ 2. Alcohol | Ester | Via Acid Chloride libretexts.org |

| Carboxylic Acid | LiAlH₄ or BH₃, then H₃O⁺ | Primary Alcohol | Reduction fiveable.me |

| Carboxylic Acid | SOCl₂ or PCl₅ | Acid Chloride | Acyl Chloride Formation ub.edu |

| Carboxylic Acid | 1. Carbodiimide (DCC) 2. Amine | Amide | Amide Formation libretexts.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides data on the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (1H) NMR spectroscopy offers critical insights into the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, the 1H NMR spectrum is expected to exhibit distinct signals corresponding to the ethoxy group and the cyclobutane ring.

The protons of the ethoxy group would typically appear as a triplet for the methyl (CH3) protons and a quartet for the methylene (B1212753) (CH2) protons, a result of spin-spin coupling. The chemical shift of these protons is influenced by the electronegative oxygen atom.

The protons on the cyclobutane ring are more complex due to the ring's puckered conformation and the presence of a stereocenter at the C1 position. researchgate.net This complexity can lead to a series of multiplets in the 1H NMR spectrum. The chemical shifts of these protons are generally found in a specific region, with cyclobutane itself showing a signal at approximately 1.96 ppm. docbrown.infonih.gov The substitution on the ring in this compound would cause these shifts to vary.

Table 1: Predicted 1H NMR Chemical Shifts for this compound

| Proton Group | Predicted Chemical Shift (ppm) | Splitting Pattern |

|---|---|---|

| Carboxylic Acid (-COOH) | 10-13 | Singlet |

| Ethoxy (-OCH2CH3) | 3.5-4.0 | Quartet |

| Ethoxy (-OCH2CH3) | 1.1-1.3 | Triplet |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Carbon-13 (13C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the 13C NMR spectrum.

The carbonyl carbon of the carboxylic acid is characteristically found in the downfield region of the spectrum, typically between 165 and 185 ppm. pressbooks.pub The quaternary carbon of the cyclobutane ring, bonded to both the ethoxy and carboxylic acid groups, would also have a distinct chemical shift. The remaining carbons of the cyclobutane ring and the ethoxy group would appear in the upfield region of the spectrum. For instance, the carbon atoms in the cyclobutane ring are expected to resonate around 22.4 ppm, though substitution will alter this value. docbrown.info

Table 2: Predicted 13C NMR Chemical Shifts for this compound

| Carbon Group | Predicted Chemical Shift (ppm) |

|---|---|

| Carboxylic Acid (C=O) | 170-185 |

| Quaternary Cyclobutane Carbon (C1) | 70-90 |

| Ethoxy (-OCH2CH3) | 60-70 |

| Cyclobutane Ring Carbons (C2, C3, C4) | 20-40 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

For molecules with complex and overlapping signals in one-dimensional NMR spectra, multidimensional NMR techniques are invaluable. nih.gov Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish connectivity between protons and carbons.

A COSY spectrum would reveal correlations between adjacent protons, helping to trace the proton-proton networks within the cyclobutane ring and the ethoxy group. An HSQC spectrum would correlate each proton with the carbon to which it is directly attached, allowing for unambiguous assignment of both 1H and 13C signals. For a molecule like this compound, these techniques would be instrumental in definitively assigning the complex signals of the cyclobutane ring protons and carbons.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. kurouskilab.com

The carboxylic acid functional group has several distinct vibrational modes that are readily identifiable in an IR spectrum. spectroscopyonline.com A very broad O-H stretching band is typically observed in the region of 2500-3300 cm-1. pressbooks.publibretexts.orgorgchemboulder.com The C=O (carbonyl) stretching vibration gives rise to a strong, sharp peak, usually between 1710 and 1760 cm-1. pressbooks.publibretexts.org The presence of an ether linkage (C-O-C) from the ethoxy group would be indicated by a C-O stretching band in the fingerprint region, typically around 1000-1300 cm-1. orgchemboulder.com

Raman spectroscopy complements IR spectroscopy and is particularly useful for observing non-polar bonds. rsc.orgresearchgate.net While the O-H stretch is often weak in Raman, the C=O stretch of the carboxylic acid and the C-C stretching modes of the cyclobutane ring would be expected to show strong signals.

Table 3: Characteristic IR and Raman Frequencies for Functional Groups in this compound

| Functional Group | Vibrational Mode | Typical IR Frequency (cm-1) | Typical Raman Frequency (cm-1) |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500-3300 (very broad) | Weak |

| Carboxylic Acid | C=O stretch | 1710-1760 (strong) | Strong |

| Ether | C-O stretch | 1000-1300 (strong) | Moderate |

The cyclobutane ring in this compound is a strained four-membered ring. This ring strain can influence the vibrational frequencies of the bonds within the ring. dtic.mil The vibrational modes of the cyclobutane ring, such as ring puckering and breathing modes, can be observed in both IR and Raman spectra. dtic.milrsc.org These frequencies can provide information about the conformation and substitution pattern of the ring. The analysis of these modes can be complex, but they offer a unique spectroscopic signature for the cyclobutane moiety. aps.orgresearchgate.net The strain in the ring can affect the bond strengths and angles, which in turn alters the energy of the vibrational modes. spectroscopyonline.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, it provides critical information for confirming the molecular weight and elucidating the structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous determination of a compound's elemental composition by measuring its mass with very high accuracy. The molecular formula of this compound is C7H12O3, which corresponds to a theoretical monoisotopic mass of 144.07864 Da. uni.lu

HRMS analysis can distinguish this formula from other isobaric compounds (molecules with the same nominal mass but different exact masses and elemental compositions). By comparing the experimentally measured exact mass to the theoretical mass, the molecular formula can be confirmed with a high degree of confidence, typically with an error of less than 5 parts per million (ppm). The technique is sensitive enough to detect various ionic species (adducts) of the parent molecule, which further corroborates the molecular weight.

Table 1: Predicted HRMS Adducts for this compound (C7H12O3) Data sourced from PubChem. uni.lu

| Adduct Ion | Formula | Theoretical m/z |

|---|---|---|

| [M+H]⁺ | [C7H13O3]⁺ | 145.08592 |

| [M+Na]⁺ | [C7H12O3Na]⁺ | 167.06786 |

| [M+K]⁺ | [C7H12O3K]⁺ | 183.04180 |

| [M+NH4]⁺ | [C7H16NO3]⁺ | 162.11246 |

Fragmentation Patterns of Carboxylic Acids with Ether Groups

In addition to determining the molecular formula, mass spectrometry can provide structural information through the analysis of fragmentation patterns. When subjected to ionization techniques like Electron Ionization (EI), this compound will break apart in a predictable manner based on its functional groups. The resulting fragmentation pattern is a unique fingerprint of the molecule's structure.

For a molecule containing both a carboxylic acid and an ether, several characteristic fragmentation pathways are expected:

α-Cleavage (Alpha-Cleavage): This is a common fragmentation pathway for both ethers and carbonyl compounds. miamioh.edujove.comscribd.com For this compound, α-cleavage can occur at several bonds adjacent to the oxygen of the ethoxy group or the carbonyl group.

Loss of the ethyl radical (•CH2CH3) from the ether.

Loss of the ethoxy radical (•OCH2CH3).

Loss of the carboxyl group (•COOH) or hydroxyl radical (•OH). miamioh.edu

McLafferty Rearrangement: This rearrangement is characteristic of carbonyl compounds that have a γ-hydrogen available for transfer. jove.comjove.com In the case of this compound, this specific rearrangement is unlikely due to the cyclic structure and lack of an appropriately positioned γ-hydrogen on a flexible chain.

Ring Cleavage: The strained cyclobutane ring can undergo fragmentation, leading to the loss of neutral molecules like ethene (C2H4).

Table 2: Predicted Key Mass Fragments of this compound

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 115 | [M - C2H5]⁺ | α-Cleavage: Loss of ethyl radical |

| 99 | [M - OCH2CH3]⁺ | α-Cleavage: Loss of ethoxy radical |

| 99 | [M - COOH]⁺ | α-Cleavage: Loss of carboxyl radical |

| 71 | [C4H7O]⁺ | Ring cleavage and subsequent fragmentation |

| 45 | [COOH]⁺ | α-Cleavage adjacent to carbonyl |

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. This technique can provide precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral molecules.

Single Crystal X-ray Diffraction (SCXRD) for Absolute Stereochemistry and Conformation

Should this compound be a chiral molecule (if synthesized in an enantiomerically pure form), Single Crystal X-ray Diffraction (SCXRD) is the gold standard for determining its absolute configuration. researchgate.net This requires growing a suitable single crystal of the compound, which can sometimes be a challenging process.

The analysis of a high-quality single crystal provides a detailed molecular structure, revealing:

Conformation: The puckering of the cyclobutane ring and the spatial orientation of the ethoxy and carboxylic acid substituents can be precisely determined. researchgate.netresearchgate.net

Intermolecular Interactions: SCXRD elucidates how molecules pack in the crystal lattice, revealing non-covalent interactions such as hydrogen bonding between the carboxylic acid groups, which often form dimeric structures. rsc.org

Absolute Stereochemistry: For chiral compounds, specialized SCXRD techniques using anomalous dispersion can unambiguously determine the R/S configuration of the stereocenter without the need for a reference standard. researchgate.net

While no specific SCXRD data for this compound is publicly available, analysis of similar structures like 1-Hydroxycyclobutane-1-carboxylic acid shows that the cyclobutane ring often adopts a perpendicular orientation to the carboxyl group and that intermolecular hydrogen bonds dictate the crystal packing. researchgate.net

Crystalline Sponge Method for Challenging Samples

For samples that are difficult to crystallize, such as liquids, oils, or substances available only in minute quantities, the Crystalline Sponge Method offers a revolutionary approach to structure determination. creative-biostructure.comiucr.org This technique utilizes a pre-formed porous metal-organic framework (MOF) crystal—the "crystalline sponge"—which can absorb and order guest molecules within its pores. nih.govwikipedia.org

The process involves soaking the crystalline sponge (e.g., [(ZnI2)3(tpt)2]) in a solution of the target compound. iucr.org As the solvent evaporates, the target molecules are drawn into the pores of the sponge and become ordered in a way that allows their structure to be determined by conventional SCXRD. creative-biostructure.com

Key advantages of this method include:

No need for sample crystallization: It bypasses the often-bottlenecked crystallization step. creative-biostructure.comiucr.org

Analysis of minute quantities: Structures can be determined from nanogram to microgram amounts of the sample. nih.gov

Determination of absolute configuration: The method has been successfully used to determine the absolute stereochemistry of chiral molecules. researchgate.netcreative-biostructure.com

For a compound like this compound, if it proved difficult to obtain single crystals, the Crystalline Sponge Method would be an ideal alternative for obtaining a definitive three-dimensional structure. nih.gov

Conclusion